molecular formula C13H12N6O3S B2497281 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1903784-92-8

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2497281
CAS RN: 1903784-92-8
M. Wt: 332.34
InChI Key: KOPJODWGXAPBNU-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3S and its molecular weight is 332.34. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis of Heteroaromatic Compounds

Research has explored the lithiation reactions of heteroaromatic compounds, including isoxazoles, oxadiazoles, and thiadiazoles, highlighting the diverse reactivity patterns such as lateral lithiation, ring cleavage, and addition reactions. These studies lay the foundation for synthesizing complex molecules with potential biological activities (Micetich, 1970).

Pharmacological Applications

Compounds featuring the oxadiazole and thiadiazole moieties have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antifungal effects. For instance, benzimidazole derivatives bearing oxadiazole and thiadiazole rings demonstrated angiotensin II receptor antagonistic activities, offering a potential avenue for therapeutic application in hypertension management (Kohara et al., 1996). Similarly, the synthesis of novel derivatives has shown potential in addressing antimicrobial resistance, highlighting the importance of such compounds in developing new therapeutic strategies (Başoğlu et al., 2013).

Anticancer Research

A significant focus has been placed on evaluating the anticancer potential of derivatives containing oxadiazole and thiadiazole. These compounds have been tested against various cancer cell lines, revealing promising anticancer activities. Such research contributes to the ongoing search for novel anticancer agents and underscores the therapeutic potential of these heterocyclic compounds (Ravinaik et al., 2021).

Mechanism of Action

Action Environment

Environmental factors play a role:

    How does pH affect its stability? Is it sensitive to heat or cold? Does it dissolve readily in biological fluids?

Remember, this compound’s full potential awaits further research. As we unravel its mysteries, it may emerge as a valuable therapeutic agent. 🌟

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-6-11(23-19-16-6)13(20)14-5-10-15-12(18-22-10)8-4-9(21-17-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPJODWGXAPBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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